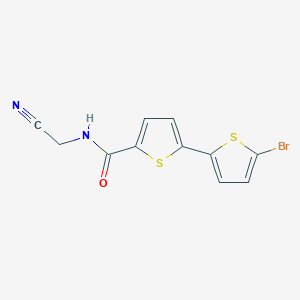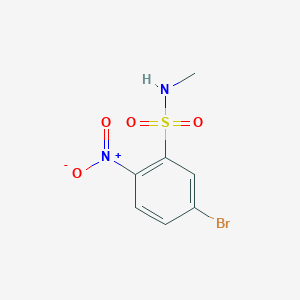
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a novel organic compound featuring distinct structural motifs such as thiophenes and furans, which contribute to its unique chemical properties. These structural elements are often associated with enhanced reactivity and potential for diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic approach might include:
Formation of the oxalamide core: : This involves reacting oxalyl chloride with an appropriate amine to form the oxalamide backbone.
Attachment of the (2-(methylthio)phenyl) group: : This step could involve the reaction of 2-(methylthio)phenylamine with the oxalamide intermediate under controlled conditions.
Incorporation of the (5-(thiophen-3-yl)furan-2-yl)methyl group: : This may be achieved through a coupling reaction using a thiophene-furan derivative, facilitated by reagents such as palladium catalysts.
Reaction conditions typically include inert atmospheres (such as nitrogen or argon), controlled temperatures, and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes for scalability. This includes:
Batch or continuous flow synthesis: : To manage reaction scales and improve efficiency.
Automation and process control: : To ensure consistency and quality.
Purification techniques: : Such as recrystallization, chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the thiophene and methylthio groups, leading to sulfoxides or sulfones.
Reduction: : Reduction reactions can target the furan or oxalamide moiety, potentially yielding different analogs of the original compound.
Substitution: : Electrophilic or nucleophilic substitution reactions are feasible at the aromatic rings or the furan structure.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate under mild conditions.
Reduction: : Common reducing agents are lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : These reactions may use reagents like halogens for electrophilic substitution or organolithium/Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: : Produces sulfoxides, sulfones, and other oxygenated derivatives.
Reduction: : Yields reduced analogs with altered functionalities.
Substitution: : Results in a variety of substituted derivatives with modified properties.
Scientific Research Applications
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has significant potential across multiple research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules or polymers.
Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: : Investigated for therapeutic potentials, such as enzyme inhibition or as a pharmacophore for drug development.
Industry: : Utilized in materials science for developing novel materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
Mechanism
The mechanism by which N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple heteroatoms and aromatic systems allows for versatile interactions, including hydrogen bonding, pi-stacking, and van der Waals forces.
Molecular Targets and Pathways
Enzymes: : The compound may inhibit or modulate enzyme activities, impacting metabolic or signaling pathways.
Receptors: : Potential to interact with cell surface or intracellular receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)pyrrole-2-yl)methyl)oxalamide: : Similar in structure but with a pyrrole instead of a furan ring.
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)benzofuran-2-yl)methyl)oxalamide: : Features a benzofuran ring, offering different electronic properties.
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)pyridine-2-yl)methyl)oxalamide: : Incorporates a pyridine ring, introducing basic nitrogen sites.
Uniqueness
The unique combination of thiophene and furan rings with the oxalamide backbone distinguishes N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide from its analogs. This configuration allows for unique reactivity and applications, particularly in biological and material science research. Its specific structural motifs may lead to distinct interactions with biological targets and physical properties.
Hope this dives into the world of this compound to your satisfaction! How about we keep the chemistry chat going?
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-24-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(23-13)12-8-9-25-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQLCVTOWCQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2888676.png)
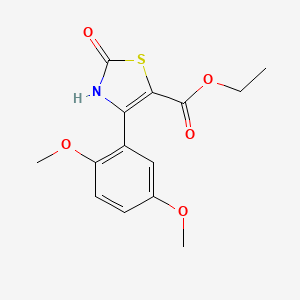
![13-chloro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2888682.png)
![8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2888683.png)
![3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2888684.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2888685.png)
![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888690.png)
![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)
![tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2888693.png)
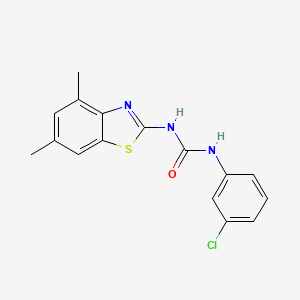
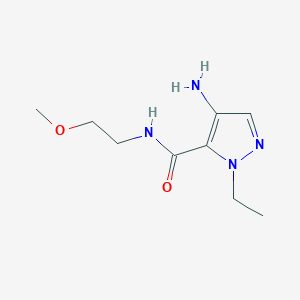
![7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]](/img/structure/B2888697.png)
